![molecular formula C27H27N3O6 B4923252 ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate](/img/structure/B4923252.png)
ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate, also known as EMB-001, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in the field of cancer research. EMB-001 is a small molecule inhibitor that targets the interaction between two proteins, MDM2 and p53, which are known to play a critical role in the regulation of cell growth and apoptosis.
Wirkmechanismus
Ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate works by binding to a specific pocket on the surface of MDM2, which prevents the protein from interacting with p53. This, in turn, leads to the activation of the p53 pathway and subsequent induction of apoptosis in cancer cells. ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate has been shown to be highly selective for MDM2 and does not interact with other proteins in the p53 pathway.
Biochemical and Physiological Effects:
ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate has been shown to have several biochemical and physiological effects on cancer cells. The compound induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate has also been shown to inhibit the migration and invasion of cancer cells, which is critical for the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate is its high selectivity for MDM2, which reduces the risk of off-target effects. The compound has also been shown to be effective in inhibiting the growth of various types of cancer cells. However, one of the limitations of ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Several future directions can be explored for the development of ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its solubility and bioavailability. Another potential direction is the development of combination therapies that target multiple pathways in cancer cells. Additionally, the efficacy of ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate can be further evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent for cancer.
In conclusion, ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate is a promising compound that has shown potential in the field of cancer research. The compound's ability to inhibit the interaction between MDM2 and p53 makes it a promising therapeutic agent for the treatment of various types of cancer. Further studies are needed to optimize the compound's pharmacokinetic properties and evaluate its efficacy in preclinical and clinical studies.
Synthesemethoden
The synthesis of ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate involves a multi-step process that requires the use of several reagents and solvents. The first step involves the preparation of 4-methoxybenzoyl chloride, which is then reacted with N-(2-aminoethyl)benzamide to form the intermediate compound. The intermediate is then reacted with N-(tert-butoxycarbonyl)-beta-alanine and ethyl 4-aminobenzoate to form the final product, ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the interaction between MDM2 and p53, which leads to the activation of the p53 pathway and subsequent induction of apoptosis in cancer cells. Several studies have demonstrated the efficacy of ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
ethyl 4-[3-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O6/c1-3-36-27(34)19-8-12-20(13-9-19)29-24(31)16-17-28-26(33)22-6-4-5-7-23(22)30-25(32)18-10-14-21(35-2)15-11-18/h4-15H,3,16-17H2,1-2H3,(H,28,33)(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZBEFJLIKVGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[3-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]propanoylamino]benzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.